5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid
CAS No.: 438622-94-7
Cat. No.: VC21323066
Molecular Formula: C12H12N2O3S
Molecular Weight: 264.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438622-94-7 |
|---|---|
| Molecular Formula | C12H12N2O3S |
| Molecular Weight | 264.3 g/mol |
| IUPAC Name | 5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H12N2O3S/c1-7-5-8(2)14-12(13-7)18-6-9-3-4-10(17-9)11(15)16/h3-5H,6H2,1-2H3,(H,15,16) |
| Standard InChI Key | HWENPASLBBETFY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)O)C |
| Canonical SMILES | CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)O)C |
Introduction
Chemical Structure and Properties
Molecular Formula and Weight
5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid has a molecular formula of C12H12N2O3S. Based on its atomic composition, the molecular weight is approximately 264.30 g/mol. The compound contains three oxygen atoms (one in the carboxylic acid group and two in the furan ring), two nitrogen atoms (in the pyrimidine ring), one sulfur atom (in the sulfanylmethyl linkage), and twelve carbon atoms distributed across the heterocyclic rings and methyl substituents.
Structural Characteristics
The compound's structure features several distinct components:
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A furan-2-carboxylic acid moiety, which consists of a five-membered aromatic heterocycle containing an oxygen atom
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A sulfanylmethyl (−SCH2−) linker that connects the two heterocyclic systems
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A 4,6-dimethylpyrimidin-2-yl group, comprising a six-membered aromatic heterocycle with two nitrogen atoms and two methyl substituents at positions 4 and 6
This structural arrangement creates a flexible molecule with multiple potential interaction sites, including hydrogen bond donors (carboxylic acid), hydrogen bond acceptors (nitrogen atoms in pyrimidine, oxygen atoms in furan and carboxylic acid), and hydrophobic regions (methyl groups and aromatic rings).
Physical Properties
Based on its structure, 5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid is expected to exhibit the following physical properties:
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Appearance: Typically a crystalline solid at room temperature
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Solubility: Moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide; limited solubility in water but improved solubility in basic aqueous solutions due to deprotonation of the carboxylic acid group
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Melting point: Expected to be in the range of 170-220°C based on similar heterocyclic compounds
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Acid-base properties: The carboxylic acid group has acidic properties, with an estimated pKa value between 3.5 and 4.5
Synthesis Methods
Common Synthetic Routes
The synthesis of 5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid typically involves multi-step organic reactions. Based on synthetic approaches for similar compounds, the following routes are commonly employed:
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Direct alkylation: Starting with 4,6-dimethylpyrimidine-2-thiol and reacting it with a 5-(halomethyl)furan-2-carboxylic acid derivative in the presence of a base
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Sequential synthesis: First preparing the furan carboxylic acid component, then introducing the sulfanylmethyl group, and finally attaching the pyrimidine moiety
Table 1 outlines the key synthetic routes for 5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid:
Reaction Conditions
Successful synthesis of 5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid requires careful control of reaction conditions. The most critical steps include:
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Alkylation reaction: This typically proceeds in polar aprotic solvents (DMF, acetone) with bases such as potassium carbonate or triethylamine at temperatures between 50-80°C for 4-12 hours
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Protection-deprotection strategies: When sequential synthesis is employed, protecting groups for the carboxylic acid function may be necessary, requiring additional steps for their removal under acidic or basic conditions
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Purification: Column chromatography using silica gel with appropriate solvent systems or recrystallization from suitable solvents is typically employed to obtain the pure compound
Chemical Reactivity
Key Reactions
5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid can participate in various chemical reactions, primarily through its carboxylic acid functional group:
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Esterification: Reaction with alcohols in the presence of acid catalysts to form corresponding esters
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Amide formation: Reaction with amines using coupling agents such as DCC, EDC, or HATU to form amide derivatives
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Reduction: Selective reduction of the carboxylic acid group to produce the corresponding alcohol
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Salt formation: Reaction with bases to form water-soluble salts, improving the compound's aqueous solubility
The furan ring can also undergo various reactions:
The pyrimidine ring typically exhibits lower reactivity but can participate in nucleophilic substitution reactions under appropriate conditions.
Reaction Mechanisms
The carboxamide formation reaction, which is particularly important for generating derivatives of 5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid, typically proceeds through the following mechanism:
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Activation of the carboxylic acid group using coupling agents (e.g., EDC, DCC)
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Formation of an activated ester intermediate
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Nucleophilic attack by an amine to form the amide bond
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Loss of the leaving group to yield the final amide product
This reaction is commonly employed to synthesize biologically active derivatives by introducing various amine-containing moieties to the carboxylic acid function, thereby modifying the compound's pharmacological properties.
Biological Activity
Mechanism of Action
The potential biological activities of 5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid likely stem from its ability to interact with specific molecular targets. Table 2 summarizes possible mechanisms of action:
| Biological Activity | Potential Mechanism | Structural Features Involved | Similar Compounds |
|---|---|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | Carboxylic acid group | NSAIDs with carboxylic acid moieties |
| Antimicrobial | Disruption of bacterial cell wall synthesis | Multiple hydrogen-bonding sites | Heterocyclic compounds with sulfur linkers |
| Enzyme Inhibition | Binding to active sites through multiple interaction points | Furan and pyrimidine rings | Pyrimidine-based enzyme inhibitors |
| Antitumor | Interference with DNA synthesis or cell division processes | Planar aromatic rings | Heterocyclic antitumor agents |
Benzimidazole derivatives, which share some structural similarities with our compound of interest, have been shown to have anti-inflammatory properties, with activity largely determined by substituents at specific positions of the heterocyclic core . By analogy, the biological activity of 5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid may be modulated by its specific substitution pattern.
Research Applications
In Medicinal Chemistry
5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid serves as an important scaffold in medicinal chemistry for several reasons:
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As a building block for synthesizing more complex drug candidates through modification of the carboxylic acid group
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As a pharmacophore model for developing structure-activity relationships
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As a reference compound for comparative studies of biological activity
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For protein interaction studies to understand binding mechanisms
Studies on related compounds have shown that the presence of a carboxylic acid group at position 2 of heterocyclic systems is often associated with anti-inflammatory activity, which supports the potential value of 5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid in this research area .
In Material Science
Beyond biological applications, 5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid and its derivatives have potential applications in material science:
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As precursors for polymeric materials, utilizing the carboxylic acid group for polymerization reactions
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In the development of coordination polymers and metal-organic frameworks (MOFs), leveraging the compound's multiple coordination sites
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For creating functional coatings with specific surface properties
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In sensor development, exploiting the compound's ability to interact with various analytes
The compound's unique structure, combining aromatic heterocycles with functional groups capable of further reactions, makes it a versatile building block for materials with specialized properties.
Comparison with Similar Compounds
5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid shares structural similarities with several classes of compounds, but also possesses unique features that distinguish it from related molecules.
Table 3 compares 5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid with structurally related compounds:
| Compound | Structural Similarities | Key Differences | Comparative Biological Activity |
|---|---|---|---|
| 5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxamide derivatives | Same core structure with different terminal groups | Carboxamide group instead of carboxylic acid | Potentially enhanced cell penetration; Modified selectivity profiles |
| Benzimidazole-2-carboxylic acid derivatives | Heterocyclic structure with carboxylic acid group | Different heterocyclic system (benzimidazole vs. furan-pyrimidine) | Demonstrated anti-inflammatory activity in animal models |
| 4,6-Dimethylpyrimidin-2-thiol | Contains the dimethylpyrimidine moiety | Lacks the furan-carboxylic acid component | Antimicrobial properties; Precursor in synthesis |
| Furan-2-carboxylic acid | Contains the furan-carboxylic acid moiety | Lacks the pyrimidine-sulfanylmethyl component | Anti-inflammatory properties; Building block in synthesis |
Research on benzimidazole derivatives has demonstrated that compounds with carboxylic acid substitution in the second position often exhibit anti-inflammatory activity, with efficacy influenced by substituents at other positions . This suggests that the specific substitution pattern in 5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid may similarly affect its biological profile.
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